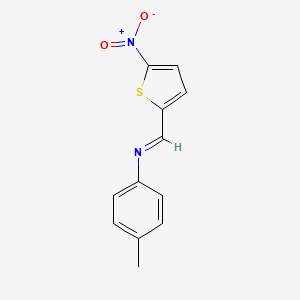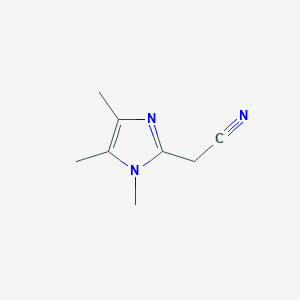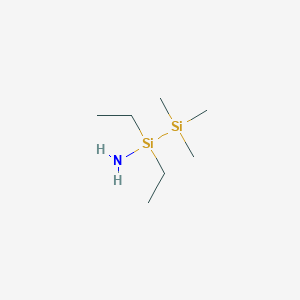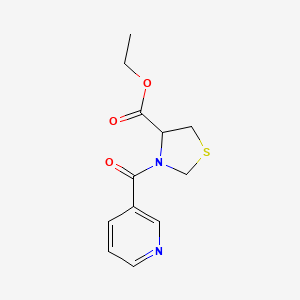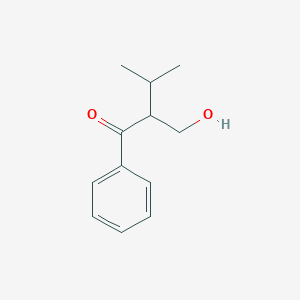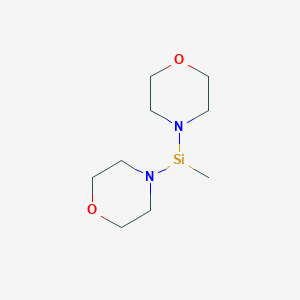
2-(tert-Butylamino)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-Butylamino)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione is a complex organophosphorus compound It is characterized by the presence of a tert-butylamino group attached to a benzodioxaphosphole ring system, which includes a phosphorus atom bonded to sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylamino)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione typically involves the reaction of tert-butylamine with a suitable precursor containing the benzodioxaphosphole ring. One common method is the reaction of tert-butylamine with 2-chloro-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(tert-Butylamino)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The tert-butylamino group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfoxide, while reduction with sodium borohydride can produce a thiol derivative.
Applications De Recherche Scientifique
2-(tert-Butylamino)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways involving phosphorus and sulfur.
Industry: Used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of 2-(tert-Butylamino)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and context. The presence of the phosphorus-sulfur bond is crucial for its activity, as it can form strong interactions with active sites in enzymes. Additionally, the tert-butylamino group can enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Salbutamol: ®-4-[2-(tert-Butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol
Terbutaline: (RS)-5-[2-(tert-Butylamino)-1-hydroxyethyl]benzene-1,3-diol
Adrenaline: ®-4-(1-Hydroxy-2-(methylamino)ethyl)benzene-1,2-diol
Uniqueness
2-(tert-Butylamino)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione is unique due to its phosphorus-sulfur bond and the benzodioxaphosphole ring system This structural feature distinguishes it from other compounds like salbutamol and terbutaline, which do not contain phosphorus
Propriétés
Numéro CAS |
64067-57-8 |
|---|---|
Formule moléculaire |
C10H14NO2PS |
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
N-tert-butyl-2-sulfanylidene-1,3,2λ5-benzodioxaphosphol-2-amine |
InChI |
InChI=1S/C10H14NO2PS/c1-10(2,3)11-14(15)12-8-6-4-5-7-9(8)13-14/h4-7H,1-3H3,(H,11,15) |
Clé InChI |
BTJFIWGJYUUZPD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NP1(=S)OC2=CC=CC=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Ethoxyphenoxy)methyl]morpholine](/img/structure/B14501643.png)
![2-[(1,3-Dithian-2-yl)methyl]-2-methyl-1,3-dioxolane](/img/structure/B14501657.png)
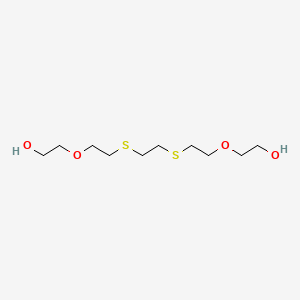
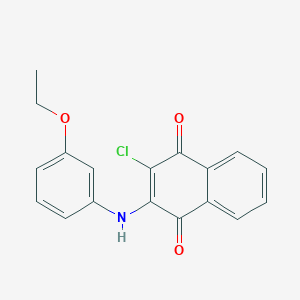
![5-Ethyl-4,4-diphenyl-3-oxa-1-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14501669.png)

